

Application Note: Assessing the Efficacy of ATR-IN-15 in 3D Organoid Models

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Compound of Interest		
Compound Name:	Atr-IN-15	
Cat. No.:	B12414063	Get Quote

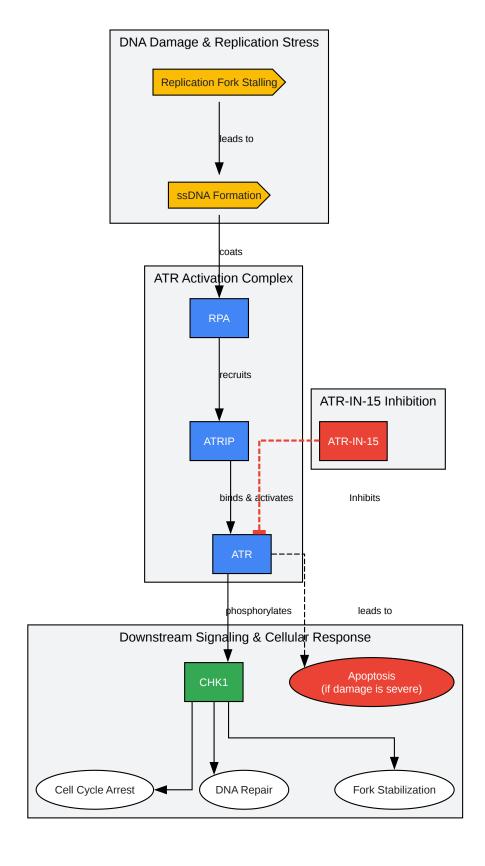
Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of pathways that detects and repairs DNA lesions. In many cancers, the DDR pathway is dysregulated, making cancer cells reliant on specific checkpoint proteins like ATR for survival, a concept known as synthetic lethality. **ATR-IN-15** is a potent and selective inhibitor of ATR, representing a promising therapeutic strategy. Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic, morphological, and pathophysiological characteristics of the original tumor tissue. [1][2] These models offer superior biological relevance compared to traditional 2D cell lines and are increasingly used for preclinical drug evaluation and personalized medicine. [2][3] This document provides a comprehensive guide for assessing the efficacy of **ATR-IN-15** in organoid models, covering key assays from cell viability to target-specific DNA damage response.

Mechanism of Action: ATR Inhibition

ATR is activated in response to single-stranded DNA (ssDNA) regions, which commonly arise from stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, most notably Chaperone kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. By inhibiting ATR, **ATR-IN-15** prevents this response, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, particularly in cancer cells with high replicative stress or other DDR defects.





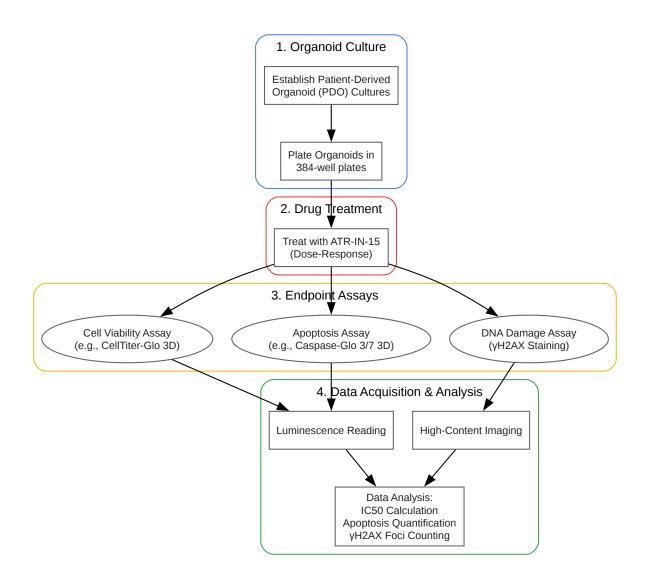
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Caption: ATR Signaling Pathway and Inhibition by ATR-IN-15.



Experimental Design & Protocols

A robust assessment of **ATR-IN-15** efficacy involves a multi-faceted approach, quantifying its effects on organoid viability, its ability to induce programmed cell death (apoptosis), and its direct impact on the DNA damage response pathway.



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Caption: General workflow for assessing **ATR-IN-15** efficacy in organoids.

Protocol 1: Organoid Viability Assessment

This protocol determines the concentration of **ATR-IN-15** that inhibits organoid viability by 50% (IC50) using an ATP-based luminescence assay. Metabolically active cells produce ATP, making it a reliable marker for cell viability.[4][5]

Materials:

- · Patient-derived organoids cultured in Matrigel
- Basal culture medium
- ATR-IN-15 stock solution
- 384-well solid white, flat-bottom plates
- CellTiter-Glo® 3D Cell Viability Assay (Promega)
- Luminometer

Procedure:

- · Organoid Plating:
 - Disrupt organoids into small fragments using mechanical shearing.
 - Resuspend fragments in Matrigel at a predetermined density.
 - Dispense 10-15 μL of the organoid-Matrigel suspension into the center of each well of a pre-warmed 384-well plate.
 - Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
 - Gently add 50 μL of pre-warmed culture medium to each well.
- Drug Treatment:



- Prepare a serial dilution of ATR-IN-15 in culture medium (e.g., from 0.01 μM to 10 μM).
 Include a DMSO vehicle control.
- After allowing organoids to stabilize for 24-48 hours, carefully remove the medium and add
 50 μL of the medium containing the drug or vehicle control.
- Incubate for 72-120 hours, depending on the organoid growth rate.

ATP Measurement:

- Equilibrate the CellTiter-Glo® 3D reagent and the assay plate to room temperature for 30 minutes.
- Add 50 μL of CellTiter-Glo® 3D reagent to each well.
- Mix on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.

Data Analysis:

- Normalize the luminescence readings of treated wells to the DMSO control wells.
- Plot the normalized viability against the log concentration of ATR-IN-15 and fit a doseresponse curve to calculate the IC50 value.

Protocol 2: Apoptosis Induction Assay

This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.

Materials:

- Treated organoid plate (from Protocol 1 setup)
- Caspase-Glo® 3/7 3D Assay (Promega)



Luminometer

Procedure:

- Assay Preparation: Follow the same organoid plating and drug treatment steps as in Protocol 1.
- Caspase Activity Measurement:
 - Equilibrate the Caspase-Glo® 3/7 3D reagent and the assay plate to room temperature.
 - Add 50 μL of Caspase-Glo® 3/7 3D reagent to each well.
 - Mix on an orbital shaker for 1 minute.
 - Incubate at room temperature for 30-60 minutes.
 - Measure luminescence. An increase in luminescence indicates higher caspase 3/7 activity and apoptosis.[6]
- Data Analysis:
 - Normalize the luminescent signal to a vehicle control.
 - Present data as fold-change in apoptosis relative to the control.

Protocol 3: DNA Damage Response (yH2AX) Assay

This immunofluorescence-based protocol visualizes and quantifies DNA double-strand breaks (DSBs) by staining for phosphorylated histone H2AX (yH2AX), a key biomarker of the DNA damage response.[7][8][9]

Materials:

- Treated organoids in a 384-well imaging plate (e.g., CellCarrier Ultra, PerkinElmer)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (0.5% Triton X-100 in PBS)



- Blocking Buffer (5% BSA, 0.1% Tween-20 in PBS)
- Primary antibody: anti-phospho-Histone H2A.X (Ser139)
- Secondary antibody: Alexa Fluor-conjugated (e.g., AF488)
- Nuclear counterstain: Hoechst 33342
- High-Content Confocal Imaging System

Procedure:

- Organoid Plating and Treatment: Plate and treat organoids as described previously, typically for a shorter duration (e.g., 24-48 hours) to capture the primary DNA damage response.
- · Fixation and Permeabilization:
 - Carefully remove medium and wash once with PBS.
 - Fix organoids with 4% PFA for 20 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize with Permeabilization Buffer for 15 minutes.
- Immunostaining:
 - Wash three times with PBS.
 - Block with Blocking Buffer for 1 hour at room temperature.
 - Incubate with primary anti-yH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.
 - Wash three times with PBS containing 0.1% Tween-20.
 - Incubate with the fluorescently-labeled secondary antibody and Hoechst stain for 2 hours at room temperature, protected from light.



- Wash three times with PBS containing 0.1% Tween-20. Leave the final wash on for imaging.
- · Imaging and Analysis:
 - Acquire 3D image stacks of the organoids using a high-content confocal imager.[10][11]
 [12]
 - Use image analysis software to identify nuclei (Hoechst channel) and quantify the number and intensity of yH2AX foci (AF488 channel) per nucleus.[9]

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison across different conditions and organoid lines.

Table 1: ATR-IN-15 Dose-Response on Organoid Viability (IC50)

Organoid Line	Cancer Type	IC50 (μM)	95% Confidence Interval
PDO-001	Pancreatic Ductal Adenocarcinoma	0.25	0.21 - 0.30
PDO-002	Colorectal Cancer	0.89	0.75 - 1.05
PDO-003	Ovarian Cancer (BRCA1 mut)	0.08	0.06 - 0.11
Normal Tissue Organoid	Healthy Colon	> 10	N/A

Data are representative examples.

Table 2: Quantification of Apoptosis Induction by ATR-IN-15 (1 μM) at 72h



Organoid Line	Fold-Change in Caspase 3/7 Activity (vs. DMSO)	p-value
PDO-001	4.2 ± 0.5	< 0.001
PDO-002	2.8 ± 0.3	< 0.01
PDO-003	8.5 ± 0.9	< 0.0001
Normal Tissue Organoid	1.1 ± 0.2	> 0.05

Data are presented as mean \pm SD from three independent experiments.

Table 3: Quantification of DNA Damage by ATR-IN-15 (1 µM) at 24h

Organoid Line	Average yH2AX Foci per Nucleus (Treated)	Average yH2AX Foci per Nucleus (DMSO)	Fold-Change	p-value
PDO-001	25.4 ± 3.1	2.1 ± 0.4	12.1	< 0.0001
PDO-002	18.9 ± 2.5	1.8 ± 0.3	10.5	< 0.0001
PDO-003	35.1 ± 4.2	3.5 ± 0.6	10.0	< 0.0001
Normal Tissue Organoid	4.3 ± 0.8	1.5 ± 0.2	2.9	< 0.05

Data are presented as mean \pm SD from >200 cells per condition.

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Methodological & Application





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